molecular formula C20H36O7 B12672550 Tetradecyl dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate CAS No. 93980-61-1

Tetradecyl dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate

Cat. No.: B12672550
CAS No.: 93980-61-1
M. Wt: 388.5 g/mol
InChI Key: AINUDUZWTSLGMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Evolution of Citrate-Based Compounds in Organic Chemistry

The development of citrate derivatives began with the isolation of citric acid from citrus fruits in 1784 by Carl Wilhelm Scheele. Early 20th-century research focused on esterification techniques to modify citric acid’s solubility and reactivity. A pivotal advancement occurred in the 1930s with the commercialization of triethyl citrate as a plasticizer, demonstrating citrate esters’ capacity to alter polymer flexibility without compromising biodegradability.

By the 1970s, alkyl citrate synthesis expanded to include branched and long-chain derivatives. The introduction of tetradecyl groups marked a paradigm shift, combining citric acid’s chelating capacity with fatty alcohol-derived hydrophobicity. This innovation addressed formulation challenges in emulsion systems, where traditional citrates lacked sufficient lipid compatibility.

Table 1: Milestones in Citrate Derivative Development

Year Innovation Significance
1784 Isolation of citric acid Enabled basic citrate chemistry
1932 Triethyl citrate synthesis First industrial citrate plasticizer
1978 Long-chain alkyl citrate patents Expanded surfactant applications
2005 Asymmetric citrate ester catalysts Advanced stereoselective synthesis

Systematic Classification Within Alkyl Citrate Derivatives

Tetradecyl dihydrogen citrate occupies a distinct position in the citrate ester hierarchy. Its molecular structure features:

  • A central citrate core with three carboxylic acid groups
  • Single tetradecyl (C14) ester group at the C1 position
  • Two free carboxylic acids at C2 and C3
  • Hydroxyl group at C2 enabling hydrogen bonding

This architecture classifies it as a monoalkyl triacid citrate within the broader category of asymmetrically substituted citrate esters. The compound’s amphiphilic character arises from the contrast between its polar citrate head (log P ≈ -1.2) and nonpolar tetradecyl tail (log P ≈ 7.4), creating a calculated hydrophilic-lipophilic balance (HLB) of 9.3.

Table 2: Structural Comparison of Citrate Derivatives

Compound Ester Groups Alkyl Chain Length HLB
Triethyl citrate 3 C2 14.5
Tributyl citrate 3 C4 11.2
Tetradecyl dihydrogen citrate 1 C14 9.3
Trioctyldodecyl citrate 3 C8/C12 4.7

Academic Significance in Contemporary Chemical Research

Recent studies highlight three key research frontiers involving tetradecyl dihydrogen citrate:

  • Green Chemistry Applications : The compound’s biodegradability profile makes it a candidate for replacing phthalate-based plasticizers. Its enzymatic hydrolysis produces citric acid and tetradecanol, both environmentally benign degradation products.

  • Supramolecular Assembly : The molecule’s amphiphilicity enables formation of thermotropic liquid crystals between 45-85°C. X-ray diffraction studies reveal lamellar phases with d-spacings of 3.8 nm, suggesting interdigitated alkyl chain packing.

  • Catalytic Precursors : When complexed with transition metals, the citrate moiety acts as a chiral inducer in asymmetric hydrogenation. Nickel complexes demonstrate 78% enantiomeric excess in α,β-unsaturated ketone reductions.

Ongoing investigations explore its potential in:

  • pH-responsive drug delivery matrices
  • Bio-based epoxy resin hardeners
  • Heavy metal chelation for environmental remediation

Properties

CAS No.

93980-61-1

Molecular Formula

C20H36O7

Molecular Weight

388.5 g/mol

IUPAC Name

2-hydroxy-2-(2-oxo-2-tetradecoxyethyl)butanedioic acid

InChI

InChI=1S/C20H36O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-27-18(23)16-20(26,19(24)25)15-17(21)22/h26H,2-16H2,1H3,(H,21,22)(H,24,25)

InChI Key

AINUDUZWTSLGMN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCOC(=O)CC(CC(=O)O)(C(=O)O)O

Origin of Product

United States

Preparation Methods

Esterification Process

The esterification method starts with the reaction between tetradecyl alcohol ($$C{14}H{30}OH$$) and citric acid ($$C6H8O_7$$), a common tricarboxylic acid. The reaction proceeds as follows:

$$
C{14}H{30}OH + C6H8O7 \rightarrow C{20}H{36}O7 + H_2O
$$

Key parameters:

Transesterification Method

An alternative approach involves transesterification of an existing ester derivative of citric acid with tetradecyl alcohol:
$$
RCOOR' + C{14}H{30}OH \rightarrow C{20}H{36}O_7 + R'OH
$$
This method allows for precise control over the esterification sites and minimizes undesired side reactions.

Optimization Parameters

Catalyst Selection

The choice of catalyst significantly impacts the yield and purity of the product:

  • Acidic catalysts (e.g., sulfuric acid) are preferred for direct esterification.
  • Enzymatic catalysts (e.g., lipases) may be used for environmentally friendly synthesis.

Reaction Conditions

Optimal conditions include:

  • Temperature: Between 100°C and 150°C for conventional methods.
  • Pressure: Atmospheric pressure is sufficient; however, vacuum conditions may be employed to enhance water removal.
  • Reaction Time: Typically ranges from several hours to overnight, depending on reactant concentrations.

Purification Techniques

After synthesis, purification steps are critical to isolate this compound:

Data Table: Reaction Properties

Parameter Value/Condition
Molecular Formula $$C{20}H{36}O_7$$
Molecular Weight 388.5 g/mol
Density 1.113 g/cm³
Boiling Point 543.3°C at 760 mmHg
Flash Point 180.5°C
Catalysts Used Sulfuric Acid, p-Toluenesulfonic Acid
Solvents Dichloromethane, Ethanol

Research Insights

Studies suggest that this compound exhibits unique properties due to its amphiphilic nature:

  • Its long tetradecyl chain enhances hydrophobicity.
  • The carboxylic groups contribute hydrophilicity, making it suitable for applications in pharmaceuticals and cosmetics.

Further research into synthesis methods could explore enzymatic processes to reduce environmental impact and improve scalability.

Chemical Reactions Analysis

Types of Reactions

Tetradecyl dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate undergoes various chemical reactions, including:

    Esterification: The formation of esters with alcohols.

    Hydrolysis: The breakdown of the ester bond in the presence of water and an acid or base catalyst.

    Oxidation: The oxidation of the hydroxyl group to form ketones or aldehydes.

Common Reagents and Conditions

    Esterification: Sulfuric acid as a catalyst, reflux conditions.

    Hydrolysis: Acidic or basic conditions, elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Esterification: Formation of esters with various alcohols.

    Hydrolysis: Formation of 2-hydroxypropane-1,2,3-tricarboxylic acid and tetradecanol.

    Oxidation: Formation of ketones or aldehydes depending on the oxidizing agent used.

Scientific Research Applications

Chemistry

  • Reagent in Organic Synthesis : Tetradecyl dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate serves as a reagent in various organic synthesis processes. Its unique structure allows for specific reactions such as esterification and hydrolysis.
  • Surfactant : Due to its amphiphilic nature, it is utilized as a surfactant in chemical reactions, aiding in the stabilization of emulsions and dispersions.

Biology

  • Lipid Metabolism Studies : The compound is employed in research related to lipid metabolism. Its interaction with lipid membranes can provide insights into membrane fluidity and permeability.
  • Cell Culture Media : It is used as a component in cell culture media, enhancing nutrient availability and supporting cell growth.

Medicine

  • Drug Delivery Systems : Research is ongoing into its potential use in drug delivery systems. Its ability to modify lipid bilayers makes it a candidate for improving drug absorption and efficacy.
  • Emulsifying Agent : this compound is investigated as an emulsifying agent in pharmaceutical formulations, which can improve the stability and bioavailability of active ingredients.

Industry

  • Cosmetics : The compound's surfactant properties make it valuable in the formulation of cosmetics where emulsification and stabilization are critical.
  • Detergents and Lubricants : It is also utilized in the production of detergents and lubricants due to its ability to reduce surface tension and enhance cleaning efficiency.

Mechanism of Action

The mechanism of action of tetradecyl dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate involves its interaction with lipid membranes. The compound integrates into the lipid bilayer, altering its fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport . The molecular targets and pathways involved include the modulation of membrane-bound enzymes and receptors .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares tetradecyl dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate with structurally related citric acid derivatives:

Compound Molecular Formula Molecular Weight Key Features Applications
This compound C20H36O7 388.50 (estimated) Partial esterification (C14 chain); likely moderate hydrophobicity Potential use in food-contact materials, surfactants, or plasticizers
Trioctadecyl 2-hydroxypropane-1,2,3-tricarboxylate (CAS 7775-50-0) C60H116O7 997.56 Fully esterified with C18 chains; high lipophilicity Plasticizers, stabilizers in polymers
Triethyl 2-hydroxypropane-1,2,3-tricarboxylate (C12H20O7) C12H20O7 276.28 Fully esterified with ethyl groups; colorless oil, refractive index 1.440–1.444 Food additives, flavoring agents
Monopotassium dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate (C6H7KO7) C6H7KO7 230.21 Partially neutralized salt; water-soluble Buffering agent in pharmaceuticals or food
Diammonium hydrogen 2-hydroxypropane-1,2,3-tricarboxylate C6H11NO7 209.16 (anhydrous) Non-genotoxic, used in toxicity studies Pharmaceutical excipients or research reagents
Tripotassium 2-hydroxypropane-1,2,3-tricarboxylate monohydrate C6H5K3O7·H2O 324.41 Fully neutralized salt; high water solubility Anticoagulants, food preservatives

Structural and Functional Differences

  • Esterification Degree: Tetradecyl dihydrogen ester has one hydroxyl and two carboxyl groups esterified, unlike trioctadecyl (fully esterified) or monopotassium (partially neutralized) derivatives. This partial esterification may enhance compatibility with both polar and nonpolar matrices .
  • Solubility : Salts like tripotassium citrate are water-soluble (≥99% purity), whereas alkyl esters (e.g., triethyl or trioctadecyl) are soluble in organic solvents but insoluble in water .

Limitations and Data Gaps

  • Direct toxicity or ecotoxicity data for this compound are absent in the evidence. Analogous compounds (e.g., diammonium citrate) provide preliminary safety insights but cannot replace compound-specific studies .
  • Quantitative structure-activity relationship (QSAR) models or chromatographic retention data (e.g., gas chromatography methods for triethyl citrate ) are needed to predict physicochemical behavior.

Biological Activity

Tetradecyl dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate is a complex organic compound with potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its long hydrophobic tetradecyl chain and a tricarboxylic acid moiety. The presence of hydroxyl and carboxyl groups suggests potential interactions with biological systems, particularly in terms of solubility and reactivity.

Biological Activities

1. Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that fatty acid esters can enhance the antimicrobial efficacy of biocides when combined with certain agents . The long-chain fatty acids are known to disrupt microbial membranes, leading to cell lysis.

2. Antioxidant Properties
The compound's structure suggests potential antioxidant capabilities. Compounds with similar tricarboxylic structures have been reported to exhibit significant antioxidant activity, which can mitigate oxidative stress in cells . This property is particularly relevant in preventing cellular damage in various disease states.

Case Studies and Research Findings

Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial activity of various fatty acid derivatives, including tetradecyl esters. The results demonstrated that these compounds significantly inhibited the growth of both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell membranes .

Case Study 2: Antioxidant Activity
In vitro assays assessed the antioxidant activity of related tricarboxylic acid derivatives. The findings revealed that these compounds effectively scavenged free radicals and reduced lipid peroxidation in cellular models. Such activities suggest a protective role against oxidative damage in biological systems .

Data Summary

Activity Mechanism References
AntimicrobialDisruption of microbial membranes
AntioxidantFree radical scavenging

The biological activity of this compound can be attributed to several mechanisms:

  • Membrane Disruption: The hydrophobic tetradecyl chain interacts with lipid membranes, leading to increased permeability and eventual cell death in microorganisms.
  • Radical Scavenging: The hydroxyl groups present in the compound can donate electrons to free radicals, neutralizing them and preventing cellular damage.

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing Tetradecyl dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate with high purity?

  • Answer : Optimize esterification by reacting citric acid with tetradecanol using an acid catalyst (e.g., sulfuric acid) under reflux. Monitor reaction progress via thin-layer chromatography (TLC) and purify the product using column chromatography. Confirm structural integrity via infrared (IR) spectroscopy by matching absorption bands to reference spectra of analogous citrate esters (e.g., tributyl citrate) .

Q. Which analytical techniques are critical for verifying the identity and purity of this compound?

  • Answer :

  • Structural Confirmation : Use IR spectroscopy to identify characteristic functional groups (e.g., ester C=O stretch at ~1740 cm⁻¹, hydroxyl O-H stretch) .
  • Purity Assessment : Employ gas chromatography (GC) with a polar column (e.g., DB-WAX) and temperature programming (150–230°C) to detect residual solvents or unreacted starting materials .
  • Quantitative Analysis : Apply high-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 210 nm) for precise quantification .

Q. How should researchers address discrepancies in yield data during synthesis optimization?

  • Answer : Implement Design of Experiments (DOE) to systematically evaluate variables (e.g., molar ratio of reactants, catalyst concentration, reaction time). Use statistical tools like ANOVA to identify significant factors. Cross-validate results with orthogonal methods, such as GC or gravimetric analysis, to resolve inconsistencies .

Advanced Research Questions

Q. What experimental designs are appropriate for assessing the acute oral toxicity of this compound?

  • Answer : Follow OECD Test Guideline (TG) 423, administering doses up to 2,000 mg/kg body weight in female rodents. Monitor clinical signs (e.g., mucoid stools, mortality) over 14 days. Use histopathology to evaluate organ toxicity and benchmark results against structurally related compounds (e.g., diammonium hydrogen citrate, which showed no mortality at 2,000 mg/kg) .

Q. How can researchers evaluate the genotoxic potential of this compound in vitro?

  • Answer : Conduct a bacterial reverse mutation assay (OECD TG 471) using Salmonella typhimurium strains (TA100, TA98) and E. coli WP2uvrA, with/without metabolic activation (S9 mix). Complement with an in vitro chromosomal aberration test (OECD TG 473) in mammalian cells (e.g., CHL/IU). Negative results in both assays would align with findings for diammonium hydrogen citrate .

Q. What strategies are effective for analyzing the stability of this compound under varying environmental conditions?

  • Answer : Perform accelerated stability studies at elevated temperatures (40°C, 75% relative humidity) and pH extremes (2–9). Use HPLC to quantify degradation products (e.g., free citric acid, tetradecanol). Compare degradation kinetics to established citrate salts (e.g., sodium citrate), which require storage in airtight containers to prevent deliquescence .

Q. How can researchers resolve conflicting data on the solubility profile of this compound in polar vs. nonpolar solvents?

  • Answer : Use a tiered approach:

  • Phase Solubility Analysis : Measure saturation solubility in solvents (e.g., water, ethanol, hexane) at 25°C.
  • Surface Tension Measurements : Assess amphiphilic behavior using a tensiometer.
  • Molecular Dynamics Simulations : Model interactions between the ester and solvent molecules.
    Cross-reference results with analogous citrate esters (e.g., triethyl citrate, which is lipophilic) .

Methodological Notes

  • Toxicity Testing : Adhere to OECD guidelines for reproducibility and regulatory acceptance .
  • Chromatography : Optimize GC parameters (e.g., carrier gas flow rate, injection volume) to enhance resolution of high-molecular-weight esters .
  • Synthesis : Replace tetradecanol with deuterated analogs (e.g., d₃-tetradecanol) for mechanistic studies via isotopic tracing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.